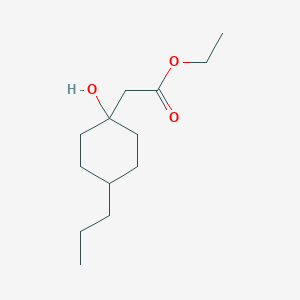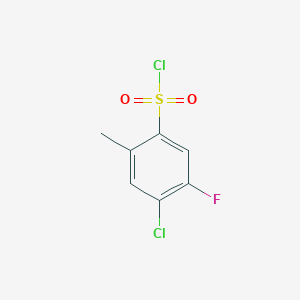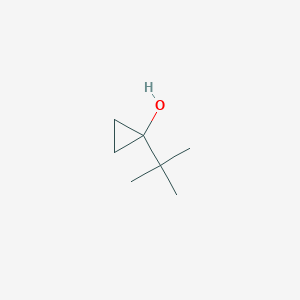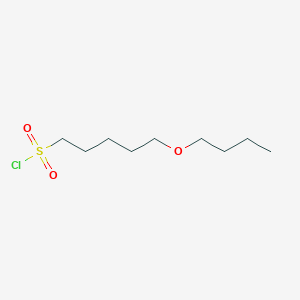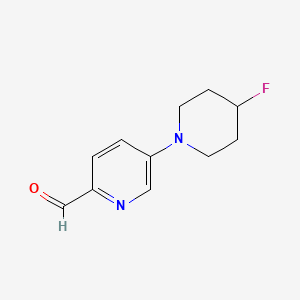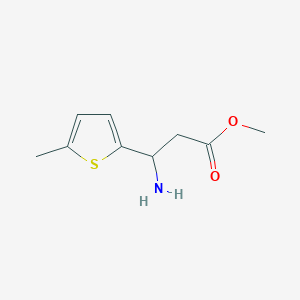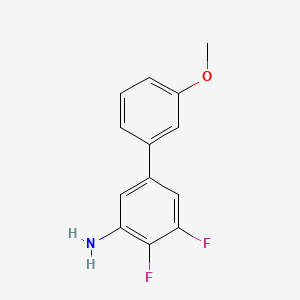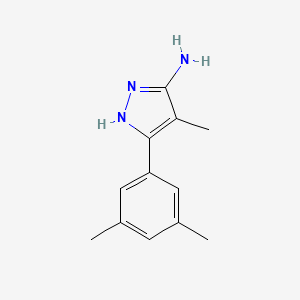
3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of a hydroxypropanoic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing reactors that can handle the necessary reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the halogen substituents or reduce the hydroxy group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Bromo-3-chlorophenyl)-2-hydroxypropane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The hydroxypropanoic acid moiety may also play a role in its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid
- 3-(4-Chloro-3-bromophenyl)-2-hydroxypropanoic acid
- 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid
Comparison:
Uniqueness: The specific arrangement of bromine and chlorine atoms on the phenyl ring of 3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid gives it unique chemical properties compared to its analogs.
Reactivity: The presence of both bromine and chlorine can influence the compound’s reactivity in substitution and elimination reactions.
Applications: While similar compounds may have overlapping applications, the unique structure of this compound can make it more suitable for specific research or industrial purposes.
Eigenschaften
Molekularformel |
C9H8BrClO3 |
|---|---|
Molekulargewicht |
279.51 g/mol |
IUPAC-Name |
3-(4-bromo-3-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI-Schlüssel |
MYZSFXNDCHBRRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


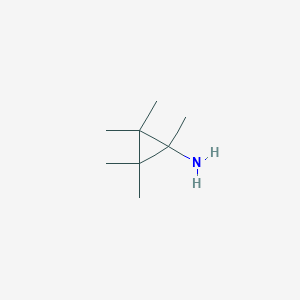
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
